molecular formula C22H38N6O7 B1345612 Val-Gly-Val-Ala-Pro-Gly CAS No. 92899-39-3

Val-Gly-Val-Ala-Pro-Gly

Cat. No.: B1345612
CAS No.: 92899-39-3
M. Wt: 498.6 g/mol
InChI Key: RLCSROTYKMPBDL-USJZOSNVSA-N
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Description

Val-Gly-Val-Ala-Pro-Gly, also known as this compound, is a useful research compound. Its molecular formula is C22H38N6O7 and its molecular weight is 498.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of the compound Val-Gly-Val-Ala-Pro-Gly, also known as 04V1QPJ5TW, are fibroblasts and monocytes . These cell types play crucial roles in the body’s immune response and wound healing processes. Fibroblasts are responsible for producing the extracellular matrix and collagen, which are essential for tissue repair. Monocytes, on the other hand, are a type of white blood cell that can differentiate into macrophages and dendritic cells to combat infections .

Mode of Action

This compound interacts with its targets by acting as a chemotactic agent . This means that it can induce directed cell movement, guiding fibroblasts and monocytes towards areas where they are needed, such as sites of inflammation or injury . The compound achieves this by binding to specific receptors on the surface of these cells, triggering a series of intracellular events that lead to cell movement .

Biochemical Pathways

The chemotactic activity of this compound affects several biochemical pathways. It stimulates the release of matrix metalloproteinase 1 (collagenase) from vascular smooth muscle cells . This enzyme is involved in the breakdown of the extracellular matrix, a process that is crucial for cell migration and tissue remodeling . The compound may also induce angiogenesis, the formation of new blood vessels, which is essential for wound healing and tissue regeneration .

Result of Action

The result of this compound’s action is the directed movement of fibroblasts and monocytes towards areas where they are needed, such as sites of inflammation or injury . This can lead to enhanced wound healing and tissue repair, as these cells play crucial roles in these processes .

Biochemical Analysis

Biochemical Properties

Val-Gly-Val-Ala-Pro-Gly is known for its chemotactic properties, particularly in attracting fibroblasts and monocytes . This peptide sequence interacts with various biomolecules, including elastin and tropoelastin, contributing to the structural integrity and function of connective tissues. The interaction between this compound and elastin is mediated by specific binding sites, which facilitate the assembly and cross-linking of elastin fibers. Additionally, this compound can interact with cell surface receptors, influencing cell adhesion and migration.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It has been shown to promote the adhesion and migration of fibroblasts and smooth muscle cells . This peptide sequence influences cell signaling pathways, including those involved in cell proliferation and differentiation. This compound can also modulate gene expression, leading to changes in the production of extracellular matrix components and other proteins involved in tissue remodeling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this peptide sequence remains stable under physiological conditions, allowing it to exert its effects over extended periods . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and extracellular matrix production. These temporal effects are important for understanding the potential therapeutic applications of this compound in tissue engineering and regenerative medicine.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this peptide sequence can promote cell adhesion and migration, enhancing tissue repair and regeneration. At high doses, this compound may exhibit toxic or adverse effects, including inflammation and tissue damage . Understanding the dosage-dependent effects of this compound is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to extracellular matrix synthesis and degradation. This peptide sequence interacts with enzymes such as elastase and matrix metalloproteinases, which regulate the turnover of elastin and other extracellular matrix components . This compound can also influence metabolic flux and metabolite levels, contributing to its effects on tissue remodeling and repair.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in areas of tissue remodeling and repair. The peptide sequence can also be internalized by cells through receptor-mediated endocytosis, allowing it to exert its effects on intracellular signaling pathways and gene expression .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. This peptide sequence can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, this compound may localize to the extracellular matrix, where it interacts with elastin and other matrix components. Additionally, this compound can be found in the cytoplasm and nucleus, where it influences intracellular signaling and gene expression .

Properties

IUPAC Name

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N6O7/c1-11(2)17(23)20(33)24-9-15(29)27-18(12(3)4)21(34)26-13(5)22(35)28-8-6-7-14(28)19(32)25-10-16(30)31/h11-14,17-18H,6-10,23H2,1-5H3,(H,24,33)(H,25,32)(H,26,34)(H,27,29)(H,30,31)/t13-,14-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCSROTYKMPBDL-USJZOSNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50918909
Record name N-[(1-{N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-methylbutylidene]alanyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50918909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92899-39-3
Record name Valyl-glycyl-valyl-alanyl-prolyl-glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092899393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(1-{N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-methylbutylidene]alanyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50918909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXAPEPTIDE-12 (VAL-GLY-VAL-ALA-PRO-GLY)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04V1QPJ5TW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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